Dye 993
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Dye 993 involves the formation of a cyanine dye structure through a series of chemical reactions. The process typically includes the condensation of a quaternary ammonium salt with a heterocyclic compound under controlled conditions . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the reaction .
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and the use of high-purity reagents . The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: : Dye 993 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its optical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct optical and chemical properties .
Scientific Research Applications
Dye 993 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting DNA in electrophoretic gels.
Biology: Employed in molecular biology for visualizing nucleic acids during gel electrophoresis.
Medicine: Utilized in diagnostic assays for detecting genetic material.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of Dye 993 involves its ability to intercalate into the DNA double helix, allowing it to fluoresce under specific conditions . This fluorescence is used to visualize DNA bands during electrophoresis. The molecular targets of this compound are the nucleic acids, and the pathways involved include the binding of the dye to the DNA and the subsequent emission of fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
Eosin: Another organic dye used in various applications, including as a photosensitizer in synthetic chemistry.
Fluorescein: A dye used in diagnostic imaging and as a fluorescent probe.
Uniqueness: : Dye 993 is unique due to its high selectivity and sensitivity for DNA detection in electrophoretic gels . Unlike other dyes, it offers superior performance in terms of fluorescence intensity and stability, making it a preferred choice for DNA visualization .
Properties
Molecular Formula |
C34H42IN5S |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide |
InChI |
InChI=1S/C34H42N5S.HI/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28;/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ASRSFNJOVOYMBF-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-] |
Origin of Product |
United States |
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